molecular formula C19H17N3O2S B4616230 N-(diphenylmethyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide

N-(diphenylmethyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide

Cat. No. B4616230
M. Wt: 351.4 g/mol
InChI Key: DRFZJXJWZPDINE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic derivatives of guanidine, which might share synthetic pathways with the target compound, involves the reaction of ketene with specific guanidine derivatives. A compound, N-(2-dimethylamino-4-oxo-7,8-diphenyl-4,6-dihydropyrrolo[1,2-a]pyrimidin-6-ylidene)acetamide, was proposed based on the crystal structure of its hydrolysis product, suggesting a complex synthesis process involving multiple steps and specific reagents (Banfield, Fallon, & Gatehouse, 1987).

Molecular Structure Analysis

Crystal structure analysis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide and its chlorophenyl variant revealed a folded conformation around the methylene carbon of the thioacetamide bridge. This suggests that similar structural features might be present in N-(diphenylmethyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide, highlighting the significance of intramolecular N—H⋯N hydrogen bonds in stabilizing the structure (Subasri et al., 2016).

Chemical Reactions and Properties

Physical Properties Analysis

While specific studies on the physical properties of N-(diphenylmethyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide are not directly available, analyses of structurally related compounds can provide insights. For instance, the crystallography of closely related structures reveals important details about solubility, melting points, and molecular conformations, which are critical for understanding the physical characteristics of such compounds.

Chemical Properties Analysis

The chemical properties of related compounds, including their reactivity, stability, and interactions with biological molecules, can shed light on the chemical behavior of N-(diphenylmethyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide. For example, the study of N-((Diphenylamino)methyl)acetamide and its metal chelates highlighted the importance of the ligand's structure in determining its reactivity and the potential for forming complexes with metals, which could be relevant for understanding the coordination chemistry of the target compound (Muruganandam, Kumar, & Balasubramania, 2013).

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

  • Pharmacological Properties : A study explored the pharmacological properties of a related compound, diphenpyramide, which demonstrated significant anti-inflammatory, analgesic, antipyretic, and uricosuric properties. This compound was more effective than phenylbutazone in rat models of adjuvant polyarthritis and exhibited lower toxicity and ulcerogenic activity compared to other drugs like indometacin and acetylsalicylic acid (Caliari et al., 1977).

Neuropharmacology

  • Dopamine Transporter Interaction : Research on analogues of 2-[(Diphenylmethyl)sulfinyl]acetamide, such as modafinil, indicated its unique binding to the dopamine transporter (DAT), different from that of cocaine. This property might have implications for treating psychostimulant abuse. Studies also highlighted the role of molecular structure in determining selectivity for DAT over serotonin transporters (Okunola-Bakare et al., 2014).

Herbicide Metabolism

  • Herbicide Metabolism in Rats : Diphenamid, a herbicide and a structurally related compound, was studied for its metabolism in rats. It was found to be well absorbed and metabolized into excretable forms, primarily through N-dealkylation (McMahon & Sullivan, 1965).

Heterocyclic Chemistry

  • Formation and Structure Determination : Studies involved the formation and X-ray structure determination of heterocyclic derivatives like 2-dimethylamino-7,8-diphenyl-4,6-dihydropyrrolo[1,2-a]pyrimidine-4,6-dione. Such research provides valuable insights into the structural and chemical properties of complex organic compounds (Banfield et al., 1987).

Opioid Receptor Research

  • Opioid Receptor Antagonism : DIPPA, a potent opioid receptor antagonist, has been synthesized and found to exhibit selective and long-lasting kappa opioid receptor antagonism in mice. Such studies are significant for understanding the mechanisms of opioid receptor interaction and developing potential therapeutic agents (Chang et al., 1994, 1995).

properties

IUPAC Name

N-benzhydryl-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c23-16-11-12-20-19(22-16)25-13-17(24)21-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12,18H,13H2,(H,21,24)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFZJXJWZPDINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CSC3=NC=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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